![molecular formula C16H14ClNO2 B4923728 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B4923728.png)
4-[(3-chlorobenzyl)oxy]-3-ethoxybenzonitrile
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Overview
Description
4-[(3-chlorobenzyl)oxy]-3-ethoxybenzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CBOEBN and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of CBOEBN is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. CBOEBN has also been reported to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
CBOEBN has been reported to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition, CBOEBN has been reported to have a favorable safety profile in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using CBOEBN in lab experiments is its potential to exhibit anti-inflammatory and analgesic effects, making it a useful tool for studying the mechanisms of inflammation and pain. Another advantage is its potential to inhibit the growth of cancer cells, making it a useful tool for studying the mechanisms of cancer growth and development. However, one limitation of using CBOEBN in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on CBOEBN. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for the treatment of inflammatory diseases, pain, and cancer. Another direction is to explore its potential as a building block for the synthesis of novel materials with interesting properties. Additionally, further research is needed to optimize the synthesis of CBOEBN and improve its solubility and bioavailability.
Synthesis Methods
CBOEBN has been synthesized using various methods, including the reaction of 4-hydroxy-3-ethoxybenzonitrile with 3-chlorobenzyl chloride in the presence of a base. Another method involves the reaction of 4-chloro-3-ethoxybenzonitrile with 3-chlorobenzyl alcohol in the presence of a base. These methods have been reported in the literature, and the yield and purity of the product depend on the reaction conditions.
Scientific Research Applications
CBOEBN has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CBOEBN has been reported to exhibit anti-inflammatory and analgesic effects. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. In material science, CBOEBN has been used as a building block for the synthesis of novel materials with interesting properties. In organic synthesis, CBOEBN has been used as a starting material for the synthesis of various compounds.
properties
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-3-ethoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-2-19-16-9-12(10-18)6-7-15(16)20-11-13-4-3-5-14(17)8-13/h3-9H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIICXOSMAZHJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chlorophenyl)methoxy]-3-ethoxybenzonitrile |
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